molecular formula C13H22N4O2S B14670476 5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 50355-01-6

5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide

Cat. No.: B14670476
CAS No.: 50355-01-6
M. Wt: 298.41 g/mol
InChI Key: DPLQYJFPLMNAPG-UHFFFAOYSA-N
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Description

5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazene group attached to a benzene ring, which is further substituted with sulfonamide and methyl groups. Its distinct molecular configuration makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide typically involves the reaction of 3,3-diethyl-1-triazene with N,N,2-trimethylbenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities, and the reaction parameters are closely monitored to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in microorganisms . This inhibition disrupts the production of folic acid, leading to the antimicrobial effects of the compound. Additionally, the triazene group may interact with DNA, leading to potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar sulfonamide group.

    Ritonavir: An antiretroviral drug that also contains a sulfonamide moiety.

    Abafungin: An antifungal drug with a sulfonamide group.

Uniqueness

5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide is unique due to its combination of a triazene group with a sulfonamide-substituted benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50355-01-6

Molecular Formula

C13H22N4O2S

Molecular Weight

298.41 g/mol

IUPAC Name

5-(diethylaminodiazenyl)-N,N,2-trimethylbenzenesulfonamide

InChI

InChI=1S/C13H22N4O2S/c1-6-17(7-2)15-14-12-9-8-11(3)13(10-12)20(18,19)16(4)5/h8-10H,6-7H2,1-5H3

InChI Key

DPLQYJFPLMNAPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C

Origin of Product

United States

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